2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is a heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. It is classified as a nitroquinoxaline derivative, which combines pyrazole and quinoxaline moieties. This compound is synthesized for research purposes, particularly in the study of antimicrobial and anticancer agents, and as a building block for more complex organic compounds.
The compound can be sourced from various chemical suppliers, with its synthesis often involving the reaction of 4-bromo-2-nitroaniline with 1-methyl-1H-pyrazole under specific conditions. It falls under the category of nitro-containing heterocycles, which are significant in pharmaceutical research due to their diverse biological activities.
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline typically involves several key steps:
The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity of the final product.
The molecular formula of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is , with a molecular weight of 255.23 g/mol. The structural representation includes:
The compound features a nitro group attached to a quinoxaline core, which is further substituted by a methylpyrazole group, influencing its electronic properties and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline can undergo various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed. These reactions are typically conducted under controlled laboratory conditions to optimize yields .
The mechanism of action for 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline involves its interaction with specific biological targets. It is known to inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to therapeutic effects, particularly in antimicrobial and anticancer applications.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.23 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are crucial for understanding the compound's behavior in various chemical environments .
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline has several scientific applications:
This compound continues to be a subject of interest in both academic research and industrial applications due to its unique structural features and biological potential.
Regioselective nitration of the quinoxaline scaffold is critical for accessing the 7-nitro isomer required for subsequent coupling reactions. The electron-deficient nature of quinoxaline directs electrophilic substitution, but positional control remains challenging due to competing reactivity at C5, C6, and C8 positions. As demonstrated in Scheme 2 of [1], steric and electronic factors govern nitration outcomes:
Table 1: Regioselectivity in Quinoxaline Nitration
Nitrating Agent | Temp (°C) | 7-Nitro Isomer Yield | Key Selectivity Factor |
---|---|---|---|
Fuming HNO₃ | 120 | 90% | Steric distortion from N1-methyl |
HNO₃/H₂SO₄ | 80 | 29% (6,8-DNQ byproduct) | Kinetic control at less hindered sites |
HNO₃ (15M) | 50 | 72% (mono-nitration) | Moderate electrophilicity |
X-ray crystallography confirms regiochemistry, with C7-nitro derivatives exhibiting characteristic downfield ¹H-NMR shifts (δ 8.1–9.1 ppm) for H5/H6/H8 protons [1] [3].
Incorporation of the 1-methylpyrazole moiety relies on palladium-catalyzed cross-coupling between 7-nitro-2-chloroquinoxaline and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Key advances include:
Table 2: Suzuki Coupling Optimization for Pyrazole-Quinoxaline Hybrids
Catalyst System | Conditions | Yield | Key Advantage |
---|---|---|---|
Pd(PPh₃)₄/DME:H₂O | MW, 120°C, 10 min | 92% | Rapid deprotection/coupling |
Pd(dppf)Cl₂/Na₂CO₃ | Reflux, 12 h | 45% | Tolerates nitro groups |
PEPPSI-IPr/Et₃N | 80°C, 4 h | 78% | Air stability |
Regioselectivity is ensured by halogen discrimination: C2-chloroquinoxaline reacts preferentially over C6/C7 bromides due to lower C–Cl bond dissociation energy [6].
Solvent polarity and catalyst architecture critically influence reaction efficiency and impurity profiles:
Table 3: Catalyst/Solvent Impact on Coupling Efficiency
Catalyst | Solvent System | Ligand | Yield | Byproduct Formation |
---|---|---|---|---|
Pd(PPh₃)₄ | DME:H₂O (10:1) | None | 92% | <5% homocoupling |
Pd(OAc)₂ | DMF:H₂O (5:1) | SPhos | 89% | 8% dehalogenation |
PdCl₂(PEPPSI) | Toluene:EtOH (3:1) | IPr | 78% | 15% protodeboronation |
Microwave irradiation reduces reaction times from hours to minutes by overcoming kinetic barriers in heterocyclic coupling [7].
Translating laboratory synthesis to pilot-scale production faces hurdles:
Process mass intensity (PMI) analysis reveals 87% of waste originates from chromatographic purification, underscoring the need for crystallization-driven processes. Successful kilogram-scale runs employed anti-solvent crystallization (heptane/DCM) to isolate the product with >99.5% HPLC purity [1].
Comprehensive Compound List
All compounds referenced in this synthesis:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3